

Physical and chemical properties of Zinc naphthenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc naphthenate

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An In-depth Technical Guide on the Physical and Chemical Properties of **Zinc Naphthenate**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc naphthenate (CAS No. 12001-85-3) is an organometallic compound, specifically a zinc salt of naphthenic acid.[1] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum.[1] Due to its fungicidal, anti-microbial, and corrosion-inhibiting properties, **zinc naphthenate** sees extensive use as a wood preservative, a drier in paints and varnishes, and as an additive in lubricants.[2][3] This document provides a comprehensive technical overview of the core physical and chemical properties of **zinc naphthenate**, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support research and development activities.

Chemical Identity

Zinc naphthenate is not a single chemical entity but a mixture of zinc salts of various naphthenic acids. The general chemical structure consists of a central zinc ion (Zn^{2+}) coordinated to two naphthenate anions.

Identifier	Value	Reference
CAS Number	12001-85-3	[1][4]
Molecular Formula	C ₂₂ H ₁₄ O ₄ Zn (representative)	[5]
Molecular Weight	~407.7 g/mol (representative)	[5]
Synonyms	Naphthenic acid, zinc salt; Zinc bis(naphthalene-2-carboxylate)	[1][5]

Physical Properties

Zinc naphthenate is typically supplied as a viscous liquid or a solid, with its appearance and properties varying based on the specific composition of the naphthenic acids and the zinc concentration.[5][6]

Property	Value	Conditions	Reference
Appearance	Amber to brown, viscous liquid or solid. [5][6]	Standard	[5][6]
Odor	Hydrocarbon-like.	Standard	[5]
Density	0.962 g/mL	25 °C	[4][6]
Melting Point	~100 °C	-	[4]
Refractive Index	n _{20/D} 1.4630	20 °C	[4][6]
Solubility	Very soluble in acetone and oils; insoluble in water.[2] [5][7]	Standard	[2][5][7]
Zinc Content	8-10% (liquid form); 16% (solid form)	-	[5][6]

Chemical Properties

The chemical behavior of **zinc naphthenate** is dictated by the coordination of the zinc ion and the long hydrocarbon tails of the naphthenic acid moieties.

Property	Description	Reference
Stability	Stable under standard conditions.[4] Naphthenate salts are very stable in water under aerobic and abiotic conditions, with an estimated half-life of over three months.[5]	[4][5]
Combustibility	Combustible when exposed to heat or flame.[5]	[5]
Flash Point	≥30 °C	-
Decomposition	When heated to decomposition, it emits toxic fumes of zinc oxide.[5]	[5]
Reactivity	Incompatible with strong oxidizing agents.	

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and toxicological assessment of **zinc naphthenate** are crucial for reproducible research.

Synthesis of Zinc Naphthenate via Precipitation

This protocol describes a common method for synthesizing **zinc naphthenate** through a double displacement (metathesis) reaction.[8][9] The process involves two main stages: saponification of naphthenic acid to create a soluble salt, followed by precipitation with a soluble zinc salt.

Materials:

- Naphthenic Acid
- Sodium Hydroxide (NaOH)
- Zinc Sulfate (ZnSO_4) or other soluble zinc salt
- Deionized Water
- Organic Solvent (e.g., Toluene for washing)
- Reaction vessel with heating and stirring capabilities
- Filtration apparatus
- Drying oven

Procedure:

- Saponification:
 - Charge the reaction vessel with naphthenic acid.
 - Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring to form sodium naphthenate (a soap).
 - The reaction is typically exothermic. Maintain the temperature below boiling to prevent excessive foaming.[8]
- Metathesis Reaction:
 - Heat the sodium naphthenate solution to 90-95 °C to ensure good fluidity.[8]
 - Slowly add an aqueous solution of zinc sulfate to the vessel with vigorous stirring. A precipitate of **zinc naphthenate** will form.
 - The controlled, slow addition is critical to prevent the formation of large agglomerates that can trap unreacted sodium naphthenate.[8]
- Isolation and Purification:

- Allow the reaction to proceed for 1-2 hours to ensure completion.
- Cool the mixture and collect the **zinc naphthenate** precipitate by vacuum filtration.
- Wash the precipitate several times with hot deionized water to remove sodium sulfate byproduct.
- Perform a final wash with an organic solvent like toluene to remove any unreacted naphthenic acid.
- Dry the purified **zinc naphthenate** in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Analysis of Zinc Content by EDTA Complexometric Titration (Adapted from ASTM D2613)

This method determines the zinc concentration in a sample of **zinc naphthenate**. The sample is dissolved, and the zinc ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA).^{[3][10]}

Materials:

- **Zinc Naphthenate** sample
- Toluene
- Isopropyl Alcohol
- Ammonia-Ammonium Chloride Buffer Solution (pH ~10)
- Eriochrome Black T indicator
- Standardized 0.05 M EDTA solution
- Burette, flasks, and other standard titration glassware

Procedure:

- Sample Preparation:
 - Accurately weigh a sample of **zinc naphthenate** (e.g., 0.2-0.3 g) into a 250 mL Erlenmeyer flask.
 - Add 25 mL of toluene and 25 mL of isopropyl alcohol to dissolve the sample. Gentle warming may be required.
- Titration:
 - Add 50 mL of the ammonia-ammonium chloride buffer solution to the flask.
 - Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.
 - Titrate immediately with the standardized EDTA solution.
 - The endpoint is reached when the color changes from red to a clear blue. There should be no remaining reddish tinge.
- Calculation:
 - Calculate the percentage of zinc in the sample using the formula: $\text{Zinc, \%} = (V \times M \times 6.537) / S$ Where:
 - V = Volume of EDTA solution used (mL)
 - M = Molarity of the EDTA solution
 - 6.537 = Molar mass of Zinc (g/mol) $\times (100 / 1000)$
 - S = Weight of the sample (g)

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 420)

This protocol provides a framework for assessing the acute oral toxicity of **zinc naphthenate** using the Fixed Dose Procedure. This method aims to identify a dose causing evident toxicity

without lethality as the endpoint.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Test System:

- Species: Rat (typically female, as they are often slightly more sensitive).[\[4\]](#)
- Animals: Young, healthy adult animals, acclimatized for at least 5 days.
- Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle.
- Diet: Standard laboratory diet and water ad libitum.

Procedure:

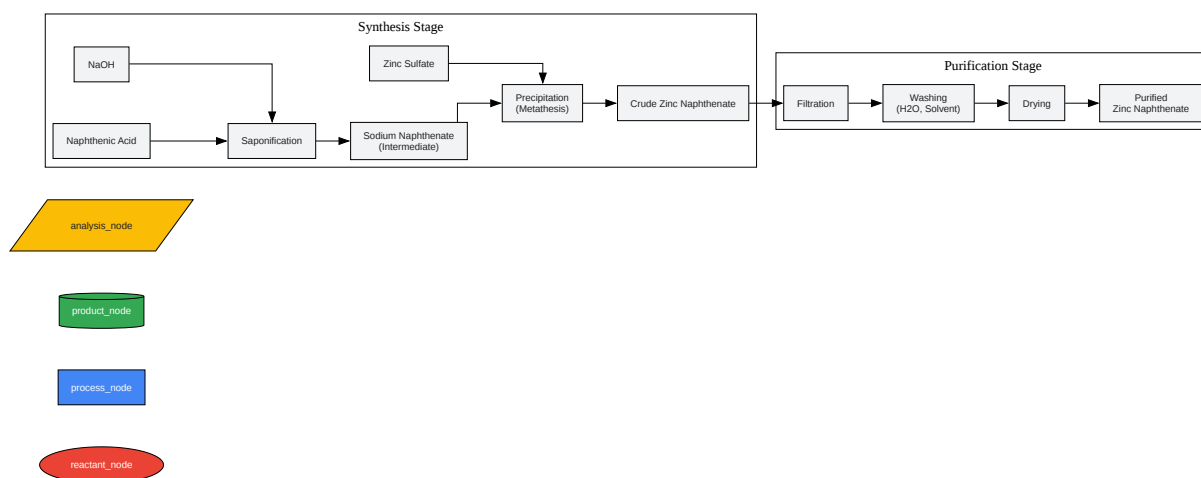
- Dose Preparation: Prepare the test substance (**zinc naphthenate**), typically in a vehicle like corn oil.
- Sighting Study:
 - Administer a starting dose (e.g., 300 mg/kg) to a single fasted animal by oral gavage.[\[11\]](#)
 - Observe the animal for signs of toxicity. The outcome determines the starting dose for the main study. Fixed dose levels are 5, 50, 300, and 2000 mg/kg.[\[5\]](#)
- Main Study:
 - Dose a group of 5 fasted animals with the selected starting dose.[\[11\]](#)
 - Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.[\[12\]](#)
 - Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior), body weight changes, and any instances of mortality.
- Endpoint:

- Based on the presence or absence of toxicity at a given dose, the substance can be classified according to the Globally Harmonised System (GHS).
- At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Mandatory Visualizations

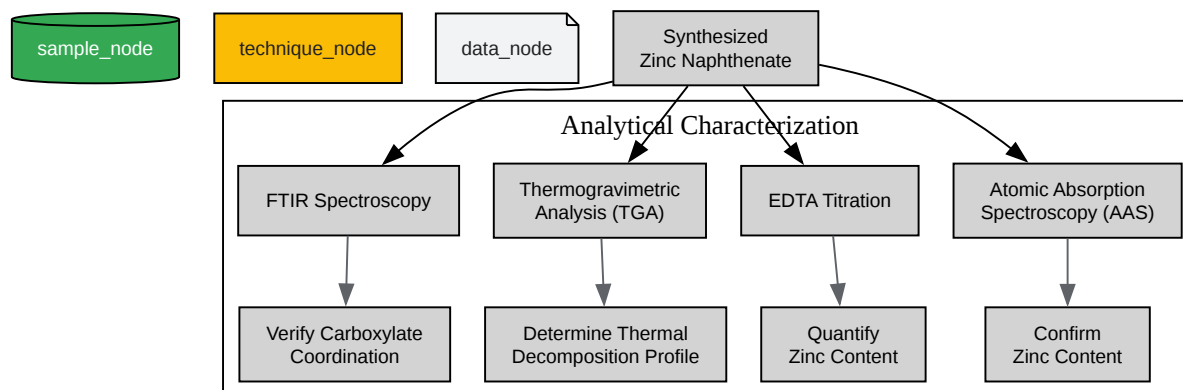
Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of **zinc naphthenate**.



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Caption: Workflow for the synthesis of **zinc naphthenate** via the precipitation method.

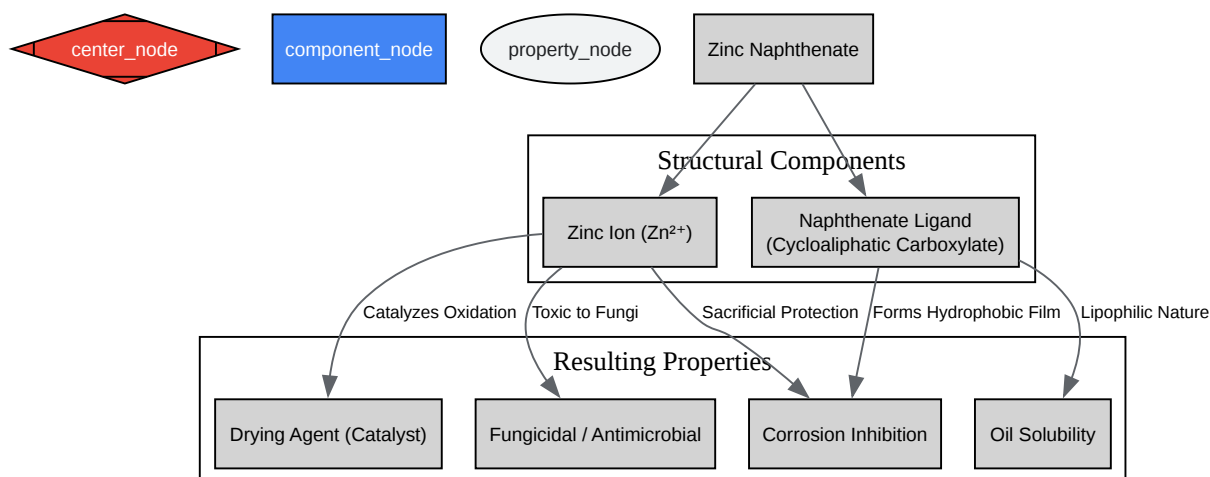


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Caption: Logical workflow for the chemical characterization of **zinc naphthenate**.

Logical Relationships

This diagram illustrates the relationship between the structural components of **zinc naphthenate** and its primary functional properties, which are relevant in various applications, including potential drug development contexts (e.g., as an antifungal agent).



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Caption: Relationship between **zinc naphthenate**'s structure and its key properties.

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- To cite this document: BenchChem. [Physical and chemical properties of Zinc naphthenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8562873#physical-and-chemical-properties-of-zinc-naphthenate]

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